N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, an indole moiety, and a propanamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable sulfonamide and an appropriate aldehyde or ketone under acidic or basic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the thiazinane and indole moieties with a propanamide linker using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation, using reagents like nitric acid, halogens, or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitrated, halogenated, or alkylated indole derivatives
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
- **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-1H-indol-1-yl)propanamide
Uniqueness
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H25N3O4S/c1-29-21-9-5-8-20-19(21)10-13-24(20)14-11-22(26)23-17-6-4-7-18(16-17)25-12-2-3-15-30(25,27)28/h4-10,13,16H,2-3,11-12,14-15H2,1H3,(H,23,26) |
InChI Key |
FYWSWMOUCHITMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.